2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE
Beschreibung
Eigenschaften
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O5S/c1-14-4-7-16(10-19(14)27)28-23(34)13-39-26-29-20-12-22(38-3)21(37-2)11-18(20)25-30-24(31-32(25)26)15-5-8-17(9-6-15)33(35)36/h4-12H,13H2,1-3H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEIMESJHMUISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the nitrophenyl and fluoromethylphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the reactions and to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., NO2, Cl): The 4-nitrophenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in target proteins compared to phenyl or methoxy-substituted analogs . Fluorine vs. Chlorine: The 3-fluoro group in the target compound may offer better metabolic stability than chlorine in the N-(3-chloro-4-methoxyphenyl) derivative, as fluorine is less prone to forming reactive metabolites . Methoxy Groups: The 8,9-dimethoxy substituents improve solubility but may reduce membrane permeability compared to non-polar analogs .
Receptor Selectivity: The pyrazolo-triazolo-pyrimidine derivative MRE 3008F20 () demonstrates that triazolo-fused heterocycles can achieve high receptor selectivity (e.g., A3 adenosine receptors). The target compound’s nitro group and acetamide tail may confer distinct selectivity compared to MRE 3008F20’s carbamoyl amino group .
Biological Activity Trends: Quinazoline-dione derivatives () with anticonvulsant activity highlight the importance of the dioxo group for GABAergic interactions. The target compound’s triazoloquinazoline core lacks this feature but may interact with other neurological targets .
Biologische Aktivität
The compound 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (CAS Number: 902433-80-1) is a complex organic molecule that has garnered interest for its potential biological activities. This article provides an overview of its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 558.6 g/mol. The structure features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of various functional groups, such as methoxy and nitrophenyl moieties, contributes to its pharmacological properties.
Cytotoxicity
Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The introduction of specific substituents on the quinazoline core enhances cytotoxic activity through improved binding affinity to DNA and inhibition of topoisomerase II (Topo II) activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Compound VIIa | HepG2 | 3.91 |
| Compound VIIa | HCT-116 | 15.16 |
The mechanism of action for this class of compounds often involves intercalation into DNA, leading to disruption of replication processes and ultimately inducing apoptosis in cancer cells. The presence of the triazolo moiety is significant as it enhances the lipophilicity of the compound, facilitating cellular uptake .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazoloquinazoline scaffold significantly affect biological activity. For example:
- Substituents : The introduction of bulky groups can hinder cytotoxicity due to steric hindrance.
- Functional Groups : The presence of trifluoromethyl or methoxy groups has been shown to enhance binding affinity and increase cytotoxic potential.
Study on Anticancer Activity
A recent study focused on synthesizing various derivatives based on the triazoloquinazoline core to assess their anticancer properties. Among these, the compound with the N-(3-fluoro-4-methylphenyl) substitution exhibited superior activity against HCT-116 cells compared to others in the series .
Topoisomerase Inhibition
Another study evaluated the ability of these compounds to inhibit Topo II, a crucial enzyme involved in DNA replication. The compound demonstrated a higher inhibitory effect compared to other known inhibitors, suggesting its potential as a lead compound for further development .
Q & A
Q. What are the recommended methodologies for synthesizing this compound?
A multi-step synthetic approach is typically employed, starting with the preparation of the triazoloquinazoline core. Chromatographic techniques (e.g., column chromatography) are critical for purification, while spectroscopic methods (NMR, IR, MS) confirm intermediate and final structures. Reaction optimization might involve varying solvents (e.g., DMF, THF) and catalysts under controlled temperatures. Post-synthesis, recrystallization or HPLC can enhance purity .
Q. How is the chemical structure of this compound validated?
X-ray crystallography provides definitive structural confirmation, while complementary techniques like - and -NMR resolve electronic environments. High-resolution mass spectrometry (HRMS) verifies molecular weight. For polymorphic analysis, differential scanning calorimetry (DSC) or powder XRD may be used .
Q. What experimental designs are used to evaluate its biological activity?
In vitro assays against target pathogens (e.g., phytopathogens or bacterial strains) follow protocols such as broth microdilution for minimum inhibitory concentration (MIC) determination. In vivo models (e.g., plant infection assays) require randomized block designs with replicates to account for biological variability. Positive/negative controls and dose-response curves are essential .
Q. How can researchers assess its stability under varying storage conditions?
Accelerated stability studies (e.g., 40°C/75% relative humidity) over 1–3 months, monitored via HPLC for degradation products. Solubility and photostability are tested in relevant solvents and under UV light. Kinetic modeling (Arrhenius equation) predicts shelf life .
Advanced Research Questions
Q. How do non-covalent interactions influence its reactivity in catalytic systems?
Computational tools (DFT calculations) map electrostatic, π-π, or van der Waals interactions affecting regioselectivity. Experimental validation involves kinetic studies under varying solvents (polar vs. nonpolar) and additives (e.g., crown ethers) to modulate interaction strengths. Spectroscopic titration (e.g., UV-Vis) quantifies binding constants .
Q. What computational strategies predict its binding affinity to target proteins?
Molecular docking (AutoDock, Schrödinger) identifies potential binding pockets, followed by molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100+ ns. Free energy calculations (MM/GBSA) rank binding poses. Experimental cross-validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can synthesis yield be optimized using statistical experimental design?
Response Surface Methodology (RSM) with central composite design (CCD) evaluates factors like temperature, catalyst loading, and reaction time. ANOVA identifies significant variables, and Pareto charts prioritize optimization steps. Pilot-scale validation ensures reproducibility .
Q. What advanced spectroscopic techniques resolve its solid-state behavior?
Solid-state NMR (, ) probes local electronic environments, while dynamic nuclear polarization (DNP) enhances sensitivity. Pair distribution function (PDF) analysis of XRD data reveals short-range order in amorphous phases .
Q. How are structure-activity relationships (SAR) systematically investigated?
Analog libraries are generated via targeted modifications (e.g., nitro → amino group substitution). Biological screening (IC/EC) coupled with QSAR models (CoMFA, CoMSIA) identifies critical substituents. Electron-withdrawing/donating effects are correlated with activity trends .
Q. What methodologies assess synergistic effects with antimicrobial adjuvants?
Checkerboard assays determine fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5). Mechanistic studies (e.g., efflux pump inhibition assays) combine fluorescence-based substrates (ethidium bromide) and ATPase activity measurements .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
